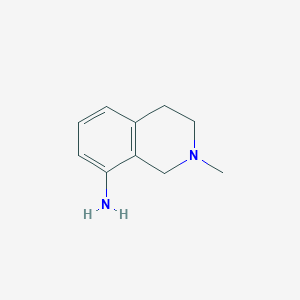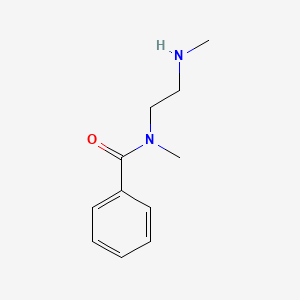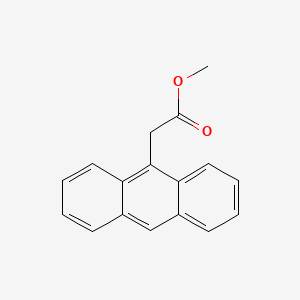
9-Anthraceneacetic acid methyl ester
Übersicht
Beschreibung
9-Anthraceneacetic acid methyl ester is a heterocyclic organic compound with the molecular formula C17H14O2 . It has a molecular weight of 250.291860 g/mol . The IUPAC name for this compound is methyl 2-anthracen-9-ylacetate .
Synthesis Analysis
The synthesis of esters like 9-Anthraceneacetic acid methyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular structure of 9-Anthraceneacetic acid methyl ester consists of a methyl ester group attached to the 9-position of an anthracene ring . The canonical SMILES representation of the molecule is COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 .Physical And Chemical Properties Analysis
9-Anthraceneacetic acid methyl ester has a boiling point of 415.6ºC at 760 mmHg and a flash point of 181ºC . Its density is 1.189g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Photopolymerization and Material Science
9-Anthraceneacetic acid methyl ester (9AC-ME) has been utilized in the formation of molecular crystal nanorods through a high-temperature solvent annealing process. The resulting polymer nanorods, formed via a [4 + 4] photocycloaddition reaction under ultraviolet light, exhibit qualities like flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions. These characteristics make them potentially useful in various material science applications (Al‐Kaysi et al., 2007).
Spectral Studies and Fluorescence
The spectral properties of 9-Anthraceneacetic acid methyl ester derivatives, such as 9-methyl anthroate (9-COOMe), have been explored. These studies have revealed significant differences in fluorescence quantum yield and maximum fluorescence relative to the anthracene parent molecule, which could be leveraged in fluorescence-based applications (Werner et al., 1974).
Biomimetic Syntheses
Research has also been conducted on the use of 9-Anthraceneacetic acid methyl ester in biomimetic syntheses, specifically in the context of synthesizing pretetramides. This involves condensations of homophthalate esters with the dianion of methyl acetoacetate, leading to aromatic bis(diketo esters) and subsequently cyclizing to anthracene diesters (Harris et al., 1988).
Photodimerization in Surfactant Systems
Studies on the photodimerization of n-alkyl esters of 9-anthracene carboxylic acid in micellar and vesicular solutions have been conducted to investigate the influence of ester chain length on the formation of isomeric products. This research contributes to a better understanding of photodimerization in different environments, which is crucial in photochemistry (Schütz & Wolff, 1997).
Carbohydrate Receptors
9-Anthraceneacetic acid methyl ester derivatives have been used in the development of water-soluble amphiphilic amino acid-anthracene conjugates. These conjugates demonstrate the ability to recognize certain carbohydrates and oligosaccharides in water, which could have implications in biochemical sensing and molecular recognition (Billing et al., 2002).
Eigenschaften
IUPAC Name |
methyl 2-anthracen-9-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNJWMNOASEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500226 | |
| Record name | Methyl (anthracen-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetic acid methyl ester | |
CAS RN |
20139-92-8 | |
| Record name | Methyl (anthracen-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



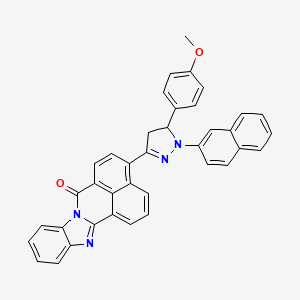
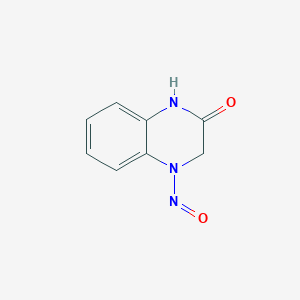
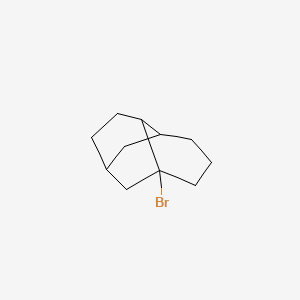
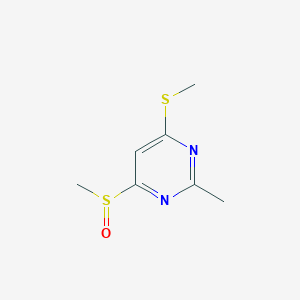
![Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B1626398.png)
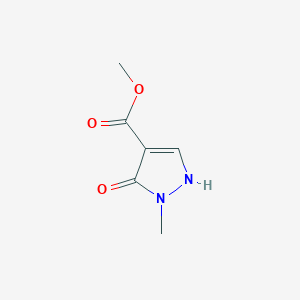
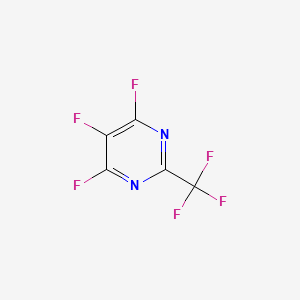
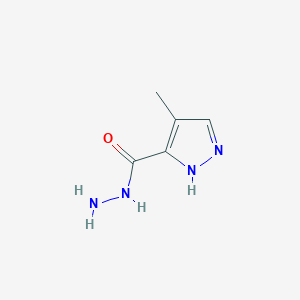
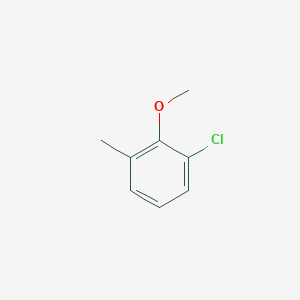
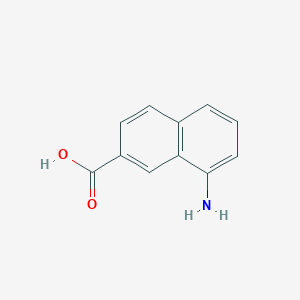
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)
![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
